molecular formula C24H24N2O3S B2690626 2-{[1,1'-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 941900-79-4

2-{[1,1'-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2690626
CAS No.: 941900-79-4
M. Wt: 420.53
InChI Key: JGQINHOSSWELRC-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an organic compound with a complex structure that includes a biphenyl group, a methanesulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and Pictet-Spengler reactions, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues . The tetrahydroquinoline moiety can interact with aromatic residues through π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its combination of a biphenyl group, a methanesulfonyl group, and a tetrahydroquinoline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the methanesulfonyl group can enhance the compound’s solubility and stability, while the tetrahydroquinoline moiety can provide specific interactions with biological targets .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-30(28,29)26-15-5-8-21-13-14-22(17-23(21)26)25-24(27)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQINHOSSWELRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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